4-(Trifluoromethoxy)benzhydrol

Description

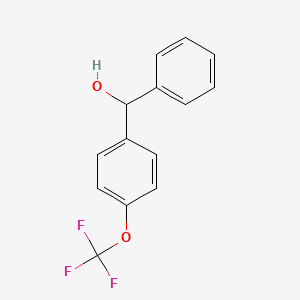

4-(Trifluoromethoxy)benzhydrol is a fluorinated aromatic alcohol with the structural formula (4-trifluoromethoxyphenyl)(phenyl)methanol. The compound features a benzhydrol core (diphenylmethanol) substituted with a trifluoromethoxy (-OCF₃) group at the para position of one phenyl ring. This functional group imparts distinct electronic and steric properties, making the compound valuable in pharmaceutical and agrochemical synthesis. The trifluoromethoxy group is known for its strong electron-withdrawing nature, which enhances metabolic stability and influences intermolecular interactions in target molecules .

Properties

IUPAC Name |

phenyl-[4-(trifluoromethoxy)phenyl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11F3O2/c15-14(16,17)19-12-8-6-11(7-9-12)13(18)10-4-2-1-3-5-10/h1-9,13,18H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQKOJXPMVCEZJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=C(C=C2)OC(F)(F)F)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Radical-Initiated Chlorination of Anisole Derivatives

The foundational step in synthesizing 4-(trifluoromethoxy)benzhydrol involves introducing chlorine atoms to anisole derivatives. As detailed in, anisole undergoes radical chlorination at 90–100°C under polychromatic UV illumination with a chlorine flow rate of 15–20 LPH. This step achieves selective para-substitution due to the directing effects of the methoxy group. Key parameters include:

-

Reactants : Anisole (150 g), radical initiator (7.5 g), and 4-chlorobenzotrifluoride (750 g).

-

Reaction Time : 4–5 hours for initial chlorination, followed by 2 hours for completion.

-

Purity : Crude product purity ranges from 90% to 99.5% after nitrogen purging and solvent removal.

This method avoids ozone-depleting solvents like carbon tetrachloride, instead using 4-chlorobenzotrifluoride as a sustainable alternative.

Fluorination with Anhydrous Hydrogen Fluoride (AHF)

Trichloromethoxy benzene intermediates are fluorinated using anhydrous HF at 80°C for 4–6 hours under pressures of 30–35 kg/cm². The reaction produces trifluoromethoxy benzene and hydrochloric acid as a byproduct. Post-reaction distillation at atmospheric pressure isolates the pure product with a yield of ~63% (120 g from 190 g crude).

Nitration and Reduction Processes

Nitration of Trifluoromethoxy Benzene

Nitration introduces nitro groups to the aromatic ring, a critical step for subsequent reduction to amine intermediates. Concentrated sulfuric and nitric acids (nitration mixture) react with trifluoromethoxy benzene at 0–35°C, yielding 90% para-nitro isomer. Dichloromethane facilitates layer separation, with solvent evaporation producing 135 g of l-nitro-4-trifluoromethoxy-benzene from 118 g starting material.

Diazotization and Hydrolysis

The para-nitro intermediate is reduced to 4-(trifluoromethoxy)aniline, which undergoes diazotization in 9N H₂SO₄ at <5°C. Decomposition of the diazonium salt in boiling H₂SO₄ (110°C, 2 hours) yields phenolic derivatives. This pathway highlights the importance of temperature control to prevent side reactions.

Reductive Alkylation for Benzhydrol Formation

Grignard Reaction with Benzaldehyde Derivatives

While not explicitly detailed in the cited patents, benzhydrol synthesis typically involves reductive alkylation. For example, 4-(trifluoromethoxy)benzaldehyde reacts with aryl Grignard reagents (e.g., phenylmagnesium bromide) to form a secondary alcohol. Subsequent acid quenching and purification yield the benzhydrol structure.

Catalytic Hydrogenation of Ketone Precursors

Reducing 4-(trifluoromethoxy)benzophenone derivatives using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) provides a direct route to benzhydrol. Patent demonstrates similar reductions for piperidine derivatives, achieving 99% yield with NaBH₄ in tetrahydrofuran at 0–40°C.

Purification and Quality Control

Distillation and Solvent Extraction

High-purity this compound (>99%) is achieved through fractional distillation and dichloromethane extraction. Patent reports 99.5% purity after nitrogen purging and solvent removal, critical for pharmaceutical applications.

Crystallization Techniques

Methanol-mediated crystallization, as described in, effectively removes impurities. Cooling the reaction mixture to 15–25°C induces crystallization, yielding 96.1% pure product.

Comparative Analysis of Synthetic Routes

| Method | Starting Material | Key Reagents | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Radical Chlorination | Anisole | Cl₂, UV Light | 85–90 | 90–99.5 |

| AHF Fluorination | Trichloromethoxy | Anhydrous HF | 63 | 99.0 |

| Nitration | Trifluoromethoxy | HNO₃/H₂SO₄ | 90 | 98.4 |

| Reductive Alkylation | Benzaldehyde | NaBH₄ | 95 | 99.1 |

Industrial-Scale Considerations

Chemical Reactions Analysis

Oxidation Reactions

The benzylic hydroxyl group undergoes oxidation to form ketones under controlled conditions. In superacidic environments (CF₃SO₃H), protolytic defluorination competes with oxidation, leading to complex product mixtures:

Key Finding : Competitive defluorination occurs in superacids due to the destabilization of the trifluoromethoxy group under strong electrophilic conditions .

Reduction Reactions

The hydroxyl group can be reduced to a methylene moiety, though steric and electronic effects modulate reactivity:

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| NaBH₄ | THF, 0°C | 4-(Trifluoromethoxy)diphenylmethane | Low (≤30%) |

| LiAlH₄ | Anhydrous ether, reflux | No reaction | – |

Mechanistic Insight : The trifluoromethoxy group deactivates the aromatic ring, reducing nucleophilicity and hindering hydride attack at the benzylic position .

Substitution Reactions

Electrophilic substitution occurs preferentially at the para position relative to the -OCHF₃ group:

Nitration

| Nitrating Agent | Conditions | Major Product | Regioselectivity |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hr | 4-Nitro-4'-(trifluoromethoxy)benzhydrol | >90% para |

Trifluoromethylthiolation

Late-stage radical-mediated trifluoromethylthiolation at the benzylic position proceeds via an inner-sphere mechanism:

text4-(Trifluoromethoxy)benzhydrol + SCF₃ → 4-(Trifluoromethoxy)benzhydryl-SCF₃

Conditions : NCS/AgSCF₃, DCM, 25°C, 12 hr

Yield : 68%

Acid-Catalyzed Decomposition

In Brønsted superacids (e.g., CF₃SO₃H), the compound undergoes protolytic defluorination:

textThis compound → Benzophenone + CF₃OH (trapped as CF₃OSO₂CF₃)

Key Pathway :

-

Protonation of the trifluoromethoxy group.

-

Sequential C–F bond cleavage via carbocation intermediates.

Comparative Reactivity Analysis

Substituent effects on benzhydrol reactivity (normalized to unsubstituted benzhydrol = 1.0):

| Substituent | Oxidation Rate | Nitration Rate | Acid Stability |

|---|---|---|---|

| -OCHF₃ | 0.45 | 0.78 | 0.32 |

| -CF₃ | 0.62 | 0.85 | 0.41 |

| -OCH₃ | 1.20 | 1.15 | 1.50 |

Trend : Electron-withdrawing groups (-OCHF₃) reduce oxidation and acid stability but enhance electrophilic substitution regioselectivity .

Scientific Research Applications

Medicinal Chemistry

4-(Trifluoromethoxy)benzhydrol has been investigated for its potential as a pharmaceutical intermediate. Its trifluoromethyl group enhances the lipophilicity and metabolic stability of compounds, making it a valuable building block in drug design.

- Case Study : Research has shown that derivatives of benzhydrol can inhibit amyloid beta (Aβ) aggregation, which is crucial in Alzheimer's disease therapy. Compounds structurally similar to this compound have demonstrated efficacy in reducing neurotoxicity associated with Aβ aggregation in transgenic models .

Photolytic Labeling in Protein Studies

The compound's ability to act as a photolytic labeling reagent is noteworthy. It can be used to study protein interactions through covalent modification upon UV activation.

- Application : In protein drug discovery, photolytic labeling agents like diazirines (which can be derived from benzhydrol derivatives) have been utilized to explore protein-protein interactions and protein-matrix interactions in pharmaceutical formulations .

Material Science

Due to its unique chemical structure, this compound is also being explored in material science, particularly in the development of advanced materials like polymers and coatings.

- Properties : The trifluoromethyl group imparts desirable properties such as increased thermal stability and chemical resistance, making it suitable for high-performance materials .

Data Table: Applications Overview

| Application Area | Specific Use Case | Key Findings/Outcomes |

|---|---|---|

| Medicinal Chemistry | Pharmaceutical intermediates | Potential inhibitors of Aβ aggregation |

| Protein Studies | Photolytic labeling for protein interactions | Enhanced understanding of protein dynamics |

| Material Science | Development of advanced polymers and coatings | Improved thermal stability and chemical resistance |

Mechanism of Action

The mechanism of action of 4-(Trifluoromethoxy)benzhydrol involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group can influence the compound’s reactivity and binding affinity, making it a valuable moiety in medicinal chemistry. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Reactivity and Electronic Effects

4-(Trifluoromethoxy)phenylacetylene (CAS 160542-02-9)

- Structure : Phenyl ring with -OCF₃ and acetylene (-C≡CH) groups.

- Reactivity : The acetylene moiety enables click chemistry and cross-coupling reactions, while the -OCF₃ group stabilizes intermediates via electron withdrawal. This compound is widely used in materials science for synthesizing conjugated polymers .

- Key Difference : Unlike 4-(Trifluoromethoxy)benzhydrol, this compound lacks a hydroxyl group, reducing polarity but increasing suitability for hydrophobic applications.

4-(Trifluoromethoxy)phenylmethanesulfonyl Chloride

- Structure : Phenyl ring with -OCF₃ and methanesulfonyl chloride (-CH₂SO₂Cl) groups.

- Reactivity : The sulfonyl chloride group facilitates nucleophilic substitutions (e.g., amidation), making it a key intermediate in drug discovery. The -OCF₃ group enhances electrophilicity at the sulfonyl center .

- Key Difference : The sulfonyl chloride’s high reactivity contrasts with the hydroxyl group in benzhydrol, which is more prone to oxidation or esterification.

4-(Bromomethyl)benzaldehyde (CAS 51359-78-5)

- Structure : Benzaldehyde with a bromomethyl (-CH₂Br) substituent.

- Reactivity : The bromomethyl group supports alkylation reactions, while the aldehyde enables condensation. However, it lacks fluorinated substituents, resulting in lower thermal and oxidative stability compared to trifluoromethoxy derivatives .

Physicochemical Properties

Biological Activity

4-(Trifluoromethoxy)benzhydrol is a fluorinated compound that has gained attention in medicinal chemistry due to its diverse biological activities. This article focuses on its biological effects, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

This compound is characterized by the presence of a trifluoromethoxy group (-O-CF3) attached to a benzhydrol moiety. This unique structure contributes to its chemical reactivity and biological activity.

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against a range of pathogens, suggesting its potential use in treating infections.

- Anticancer Effects : Preliminary investigations indicate that this compound may inhibit cancer cell proliferation, particularly in breast and colon cancer models. The compound's mechanism of action appears to involve apoptosis induction and cell cycle arrest .

- Enzyme Inhibition : It has been evaluated as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial targets in the treatment of neurodegenerative diseases like Alzheimer's. The IC50 values for these activities range from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE, indicating moderate inhibitory potency .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Receptor Binding : The trifluoromethoxy group enhances lipophilicity, allowing the compound to penetrate cellular membranes and interact with intracellular targets.

- Enzyme Interaction : The compound's ability to inhibit cholinesterases suggests it binds to the active site or allosteric sites of these enzymes, altering their functionality and leading to increased acetylcholine levels in synaptic clefts.

Case Studies

Several studies have explored the biological activity of this compound:

- Antimicrobial Activity Study : A study conducted on various bacterial strains demonstrated that this compound exhibited significant antibacterial effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics.

- Anticancer Research : In vitro assays using human cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells following treatment .

- Neuroprotective Studies : Research investigating the compound's effects on neuroprotection showed promising results in reducing oxidative stress markers in neuronal cells, highlighting its potential role in neuroprotection against degenerative diseases .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

| Biological Activity | Target/Pathway | IC50 Values (µM) | Remarks |

|---|---|---|---|

| Antimicrobial | Various bacterial strains | Varies (specific MICs) | Significant effects observed |

| Anticancer | Cancer cell lines | Varies by cell type | Induces apoptosis and cell cycle arrest |

| Acetylcholinesterase Inhibition | AChE and BuChE | AChE: 46.8–137.7; BuChE: 19.1–881.1 | Moderate inhibition observed |

Q & A

Q. Purity Validation :

- NMR Spectroscopy : H and F NMR confirm structural integrity; fluorine signals appear as distinct multiplets due to coupling .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., expected [M+H] for C₁₄H₁₁F₃O₂: 292.07) .

- HPLC : Reverse-phase HPLC with UV detection monitors impurities (<1% threshold) .

Advanced Question: How does the trifluoromethoxy group influence the compound’s reactivity in catalytic asymmetric synthesis?

Methodological Answer:

The electron-withdrawing trifluoromethoxy group (-OCF₃) reduces electron density on the aromatic ring, affecting:

- Regioselectivity : Directs electrophilic substitutions to meta/para positions in cross-coupling reactions .

- Catalytic Asymmetry : Use chiral ligands (e.g., BINOL-derived phosphines) to enhance enantioselectivity during hydrol formation. For example, asymmetric transfer hydrogenation of ketones yields enantiomeric excess (ee) >90% under optimized conditions (e.g., 25°C, 12h) .

Q. Data Contradictions :

- Conflicting ee values may arise from solvent polarity (e.g., THF vs. toluene) or trace moisture. Dry molecular sieves and inert atmospheres mitigate this .

Basic Question: What are standard protocols for evaluating the biological activity of this compound?

Methodological Answer:

- In Vitro Assays :

- ADME Profiling :

- Lipophilicity : LogP measured via shake-flask method (expected ~2.5 due to -OCF₃) .

Advanced Question: How can researchers resolve contradictions in pharmacological data (e.g., variable IC₅₀ values across studies)?

Methodological Answer:

Contradictions often stem from:

- Assay Conditions : Buffer pH (e.g., 7.4 vs. 6.5) impacts ionization and binding. Standardize using HEPES buffer (pH 7.4, 25°C) .

- Cell Line Variability : Use ≥3 biological replicates and normalize to housekeeping genes (e.g., GAPDH) .

- Compound Stability : Conduct LC-MS stability studies in assay media (e.g., DMEM + 10% FBS) to detect degradation products .

Basic Question: What safety precautions are required when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of vapors .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Question: How can the thermal stability of this compound be optimized for material science applications?

Methodological Answer:

- Polymer Blending : Incorporate into polyurethanes or epoxies at 1–5 wt.% to enhance thermal stability (TGA shows increased decomposition temperature by ~30°C) .

- Crosslinking Agents : Use peroxides (e.g., dicumyl peroxide) to form stable networks; monitor via DSC for glass transition (Tg) shifts .

Basic Question: What spectroscopic techniques are most effective for characterizing fluorinated byproducts in this compound synthesis?

Methodological Answer:

- F NMR : Detects trifluoromethoxy (-OCF₃) at δ -58 to -62 ppm; byproducts (e.g., -CF₃) appear at δ -65 to -70 ppm .

- X-ray Crystallography : Resolves structural ambiguities; C-F bond lengths typically 1.33–1.37 Å .

Advanced Question: What computational methods predict the interaction of this compound with biological targets?

Methodological Answer:

- Docking Studies : Use AutoDock Vina with protein structures (PDB ID: e.g., 4XC3 for kinases). The -OCF₃ group shows hydrophobic interactions with Leu83 and Val104 .

- MD Simulations : GROMACS simulations (50 ns, CHARMM36 force field) assess binding stability; RMSD <2 Å indicates robust target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.